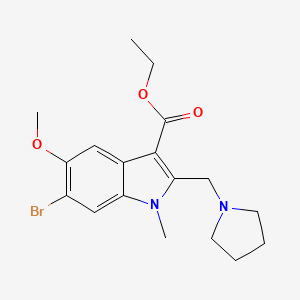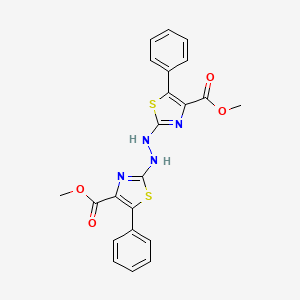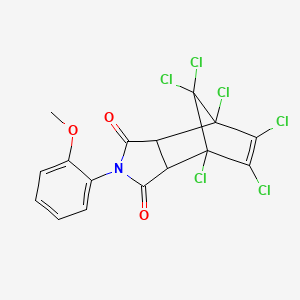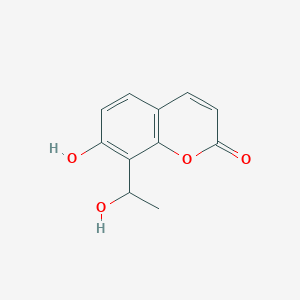![molecular formula C19H12N4O6 B14949647 2-[methyl(phenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione](/img/structure/B14949647.png)
2-[methyl(phenyl)amino]-6,7-dinitro-1H-benzo[de]isoquinoline-1,3(2H)-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(METHYLANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE is a complex organic compound belonging to the class of isoquinoline derivatives. Isoquinolines are nitrogen-containing heterocyclic compounds that are significant due to their diverse biological activities and applications in medicinal chemistry .
準備方法
The synthesis of isoquinoline derivatives, including 2-(METHYLANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE, typically involves cyclization reactions. One common method is the Pomeranz-Fritsch reaction, which uses aromatic aldehydes and aminoacetals under acidic conditions . Another approach involves the use of metal catalysts or catalyst-free processes in water, which are more environmentally friendly . Industrial production methods often employ these synthetic routes but on a larger scale, optimizing reaction conditions for higher yields and purity.
化学反応の分析
Isoquinoline derivatives undergo various chemical reactions, including:
Oxidation: Commonly using reagents like potassium permanganate or chromium trioxide.
Reduction: Using hydrogenation or metal hydrides.
Substitution: Electrophilic substitution reactions are typical, where reagents like halogens or nitro groups are introduced.
The major products formed depend on the specific reagents and conditions used. For instance, oxidation might yield quinoline N-oxides, while reduction could produce tetrahydroisoquinolines .
科学的研究の応用
2-(METHYLANILINO)-6,7-DINITRO-1H-BENZO[DE]ISOQUINOLINE-1,3(2H)-DIONE has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes and pigments due to its stable structure and vibrant colors
作用機序
The mechanism of action for isoquinoline derivatives often involves interaction with specific molecular targets, such as enzymes or receptors. These compounds can inhibit or activate these targets, leading to various biological effects. The exact pathways depend on the specific structure and functional groups present in the compound .
類似化合物との比較
Similar compounds include other isoquinoline derivatives like:
Quinoline: Another nitrogen-containing heterocyclic compound with similar biological activities.
Tetrahydroisoquinoline: A reduced form of isoquinoline with distinct pharmacological properties.
Fluorinated Isoquinolines: These have unique properties due to the presence of fluorine atoms, which can enhance biological activity and stability
特性
分子式 |
C19H12N4O6 |
|---|---|
分子量 |
392.3 g/mol |
IUPAC名 |
2-(N-methylanilino)-6,7-dinitrobenzo[de]isoquinoline-1,3-dione |
InChI |
InChI=1S/C19H12N4O6/c1-20(11-5-3-2-4-6-11)21-18(24)12-7-9-14(22(26)27)17-15(23(28)29)10-8-13(16(12)17)19(21)25/h2-10H,1H3 |
InChIキー |
STVURAOXUCUPKX-UHFFFAOYSA-N |
正規SMILES |
CN(C1=CC=CC=C1)N2C(=O)C3=C4C(=CC=C(C4=C(C=C3)[N+](=O)[O-])[N+](=O)[O-])C2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![4-chloro-N'-[(1E)-2-oxo-2-phenylethylidene]benzohydrazide](/img/structure/B14949569.png)
![2,6-dibromo-4-[(E)-{2-[4-(methylamino)-6-(phenylamino)-1,3,5-triazin-2-yl]hydrazinylidene}methyl]phenol](/img/structure/B14949574.png)
![N',N''-{sulfanediylbis[furan-5,2-diyl(E)methylylidene]}bis[2-(2-bromo-4-methoxyphenoxy)acetohydrazide]](/img/structure/B14949576.png)

![2-[(2E)-2-{4-[bis(2-methylpropyl)amino]-3-nitrobenzylidene}hydrazinyl]-N,N-diethyl-5-nitrobenzenesulfonamide](/img/structure/B14949590.png)

![N-({N'-[(E)-(3-Nitrophenyl)methylidene]hydrazinecarbonyl}methyl)furan-2-carboxamide](/img/structure/B14949606.png)
![(3Z)-3-{2-[(3-chloro-4-nitrophenyl)carbonyl]hydrazinylidene}-N-(2,5-dimethoxyphenyl)butanamide](/img/structure/B14949619.png)

![N'-[(E)-(4-methylphenyl)methylidene]-1,5-diphenyl-1H-1,2,4-triazole-3-carbohydrazide](/img/structure/B14949632.png)
![5-(furan-2-yl)-4-methyl-2-[(4-phenylpiperidin-1-yl)methyl]-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B14949649.png)
![4-{[(2-{[(2-Methylphenyl)carbonyl]amino}phenyl)carbonyl]amino}benzoic acid](/img/structure/B14949651.png)
![ethyl (4E)-4-[(2,4-dinitrophenyl)hydrazono]-3,3-dimethylpentanoate](/img/structure/B14949666.png)
